Superior D-Amino Acid Oxidase Inhibition vs. 6,7-Dihydroxycoumarin
3,7-Dihydroxychromen-2-one is the most potent DAAO inhibitor among the 37 coumarin derivatives evaluated, with an IC50 of 0.167 µM, outperforming both its closest structural analog 6,7-dihydroxycoumarin (IC50 = 0.224 µM) and the reference inhibitor 3-methylpyrazole-5-carboxylic acid (IC50 = 1.88 µM) [1]. This represents a 1.34-fold improvement over the 6,7-isomer and an 11.3-fold improvement over the reference compound [1].
| Evidence Dimension | Inhibitory potency against porcine kidney D-amino acid oxidase (DAAO) |
|---|---|
| Target Compound Data | IC50 = 0.167 µM |
| Comparator Or Baseline | 6,7-dihydroxycoumarin (esculetin) IC50 = 0.224 µM; 3-methylpyrazole-5-carboxylic acid (reference inhibitor) IC50 = 1.88 µM |
| Quantified Difference | 1.34-fold more potent than 6,7-dihydroxycoumarin; 11.3-fold more potent than reference inhibitor |
| Conditions | In vitro enzyme inhibition assay using porcine kidney DAAO at pH 7.4; 37 coumarin derivatives screened |
Why This Matters
This data positions 3,7-dihydroxycoumarin as the lead dihydroxycoumarin scaffold for DAAO-targeted drug discovery programs in schizophrenia, where DAAO inhibition enhances D-serine levels and NMDA receptor function.
- [1] Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase, Bioorganic Chemistry, 2022, 124, 105816. View Source
